2-(2,4-dichlorophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various scientific and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide typically involves the reaction of 2,4-dichlorophenol with 8-propoxyquinoline-5-carboxylic acid, followed by acylation with acetic anhydride. The reaction conditions may include the use of a base such as pyridine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions may target the nitro groups if present, converting them to amines.
Substitution: The dichlorophenoxy group may undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions could produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)acetamide
- N-(8-propoxyquinolin-5-yl)acetamide
- 2-(2,4-dichlorophenoxy)-N-(quinolin-5-yl)acetamide
Uniqueness
2-(2,4-dichlorophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide is unique due to the combination of the dichlorophenoxy and propoxyquinoline moieties, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H18Cl2N2O3 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-2-10-26-18-8-6-16(14-4-3-9-23-20(14)18)24-19(25)12-27-17-7-5-13(21)11-15(17)22/h3-9,11H,2,10,12H2,1H3,(H,24,25) |
InChI Key |
ZKHSZGPKRWPQIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C=CC=N2 |
Origin of Product |
United States |
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